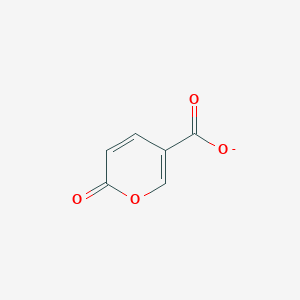

2-Oxo-2H-pyran-5-carboxylate

Description

Properties

Molecular Formula |

C6H3O4- |

|---|---|

Molecular Weight |

139.09 g/mol |

IUPAC Name |

6-oxopyran-3-carboxylate |

InChI |

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)/p-1 |

InChI Key |

ORGPJDKNYMVLFL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Oxo-2H-pyran-5-carboxylate

An In-Depth Technical Guide to 2-Oxo-2H-pyran-5-carboxylate and its Derivatives: Synthesis, Properties, and Applications

Introduction

The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. Its unique electronic and structural features make it a versatile building block in organic synthesis. This guide focuses on a particularly valuable derivative, 2-Oxo-2H-pyran-5-carboxylate, and its common esters. From the perspective of a Senior Application Scientist, this document provides an in-depth exploration of its chemical structure, physicochemical properties, key synthetic methodologies, and its significant applications in the fields of medicinal chemistry and drug development. The insights provided herein are intended for researchers, scientists, and professionals seeking to leverage this compound's potential in their work.

Part 1: Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular architecture and physical characteristics of 2-Oxo-2H-pyran-5-carboxylate is fundamental to its effective application. This section details its structure, nomenclature, and key empirical data.

Core Structure and Nomenclature

The core structure consists of a six-membered unsaturated lactone ring (an α-pyrone) with a carboxylate group at the C5 position. The most commonly utilized form in synthesis is the methyl ester, known as methyl 2-oxo-2H-pyran-5-carboxylate or, more commonly, methyl coumalate.[1]

***```dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: Workflow for the synthesis of 2-Oxo-2H-pyran-5-carboxylates.

Experimental Protocol: Synthesis of 4,6-Disubstituted 2-Oxo-2H-pyran-5-Carboxylic Esters [2]

-

Anion Formation: Suspend sodium hydride (NaH, 1 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Generation: Add the β-ketoester (1 eq.) dropwise to the NaH suspension at room temperature. Stir the mixture until hydrogen evolution ceases, indicating the complete formation of the enolate. This step is critical as the quantitative formation of the anion prevents side reactions.

-

Michael Addition: Add the acetylenic ester (1 eq.) to the solution of the enolate. The reaction is typically stirred at room temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-pyrone product.

A more modern and elegant approach involves a one-pot sequence starting from easily accessible propargyl vinyl ethers. [3][4]This strategy proceeds via a silver(I)-catalyzed propargyl-Claisen rearrangement, which is followed by a base-catalyzed isomerization and a subsequent 6π-oxaelectrocyclization. This method is particularly valuable as it leads to the formation of stable, highly substituted 2H-pyrans in moderate to excellent yields, often avoiding the equilibrium with the open-chain 1-oxatriene form that can plague other synthetic routes. [4][5]

Chemical Reactivity and Mechanistic Insights

The reactivity of the 2-oxo-2H-pyran-5-carboxylate core is dominated by its conjugated diene system and the electrophilic nature of the carbons in the ring.

Caption: Key reaction pathways for 2-Oxo-2H-pyran-5-carboxylate.

-

Diels-Alder Reactions: The pyrone ring acts as an electron-deficient diene, readily participating in [4+2] cycloaddition reactions with a variety of dienophiles. This reaction is a powerful tool for constructing complex bicyclic and polycyclic systems. The substitution pattern on the dienophile can influence the reaction rate and stereoselectivity. Notably, it can function as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles. [6]* Nucleophilic Reactions: The pyran ring is susceptible to attack by nucleophiles. [7]This can lead to a variety of transformations, including ring-opening reactions to form carboxylic acid derivatives. The ester group at the C5 position also serves as a handle for further functionalization, such as hydrolysis, amidation, or reduction.

Part 3: Applications in Research and Development

The combination of synthetic accessibility and versatile reactivity makes 2-Oxo-2H-pyran-5-carboxylate a valuable platform chemical for drug discovery and materials science.

Scaffold for Drug Discovery

The pyran ring is a core component of numerous biologically active compounds. [8]Derivatives have demonstrated a wide spectrum of pharmacological activities, including:

-

Anti-inflammatory: Certain chromenyl (a benzopyrene derivative) carboxylates have shown potent anti-inflammatory activity by reducing levels of TNF-α and IL-6. [9]* Anticancer: The pyran scaffold is present in various natural and synthetic molecules with antiproliferative effects. [10][11]* Antibacterial and Antifungal: Many pyran derivatives have been evaluated for their efficacy against various bacterial and fungal strains. [10] 2-Oxo-2H-pyran-5-carboxylate serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. Its multiple functional groups allow for systematic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Intermediate in Complex Organic Synthesis

Beyond direct biological applications, the title compound is a key intermediate in the synthesis of more complex molecular architectures. The Diels-Alder reaction, in particular, provides a gateway to rigid bicyclic structures that are often found in natural products. Its role as a versatile building block has been recognized in the synthesis of a variety of heterocyclic systems. [12]

Conclusion

2-Oxo-2H-pyran-5-carboxylate and its esters are not merely simple heterocyclic compounds; they are powerful and versatile intermediates in modern organic synthesis. Their well-defined structure, predictable reactivity, and straightforward synthesis make them indispensable tools for researchers in drug development and materials science. This guide has provided a foundational overview of their properties, synthesis, and applications, grounded in established scientific literature, to empower scientists to fully harness the potential of this remarkable molecular scaffold.

References

-

Covarrubias-Zúñiga, A., Maldonado, L. A., & Díaz-Domínguez, E. (1998). A Convenient Procedure for the Synthesis of 4,6-Disubstituted 2-OXO-2H-Pyran-5-carboxylic Esters. Synthetic Communications, 28(9), 1531-1536. [Link]

-

PubChem. Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate. [Link]

-

NIST WebBook. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. [Link]

-

PubChem. ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. [Link]

-

NIST WebBook. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. [Link]

-

NIST WebBook. 2H-Pyran-5-carboxylic acid, 2-oxo-. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo-. [Link]

-

SpectraBase. 3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-5-CARBOXYLIC ACID, METHYL ESTER. [Link]

-

Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. Organic Letters, 8(21), 4795–4797. [Link]

-

Organic Chemistry Portal. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. [Link]

-

ACS Omega. Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. [Link]

-

Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

Wikimedia Commons. File:2-oxo-2H-pyran-5-carboxylic acid.svg. [Link]

-

PubChem. Methyl 2-oxo-2H-pyran-3-carboxylate. [Link]

-

El-Gaby, M. S. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Medicinal Chemistry Research, 20(8), 1285-1291. [Link]

-

Cordeiro, M. N. D. S., & de la Torre, M. C. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

-

ResearchGate. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

-

CAS Common Chemistry. Methyl (4S)-4-[(1E)-1-formyl-1-propen-1-yl]-3,4-dihydro-2-oxo-2H-pyran-5-carboxylate. [Link]

-

Badsara, S. S., et al. (2020). Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127341. [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

-

Central Asian Journal of Medical and Natural Science. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. [Link]

Sources

- 1. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester [webbook.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Oxo-2H-pyran-5-carboxylic acid methyl ester | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cajmns.casjournal.org [cajmns.casjournal.org]

- 11. sciencescholar.us [sciencescholar.us]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Bio-based Synthesis Pathways for 2-Oxo-2H-pyran-5-carboxylate

Technical Guide & Whitepaper

Executive Summary

This technical guide details the bio-based synthesis of 2-Oxo-2H-pyran-5-carboxylic acid (commonly known as Coumalic Acid ), a critical platform chemical derived from renewable Malic Acid .[1] As the global shift toward bio-based aromatics accelerates, Coumalic Acid has emerged as a pivotal intermediate for synthesizing terephthalic acid (for PET plastics) via inverse electron-demand Diels-Alder (IEDDA) reactions.

This document moves beyond standard textbook descriptions, providing researchers with field-validated protocols, mechanistic insights into the acid-mediated dimerization of malic acid, and modern continuous-flow methodologies that mitigate the safety risks of traditional synthesis.

Strategic Value & Feedstock Sourcing

The primary value of 2-Oxo-2H-pyran-5-carboxylate lies in its diene character. Unlike many bio-based aliphatics, the pyrone ring provides a pathway to aromatics without petrochemical reforming.

1.1 Bio-Malic Acid: The Precursor

The synthesis begins with L-Malic Acid , which is historically produced via the hydration of petrochemical maleic anhydride. However, for a fully bio-based pathway, fermentation-derived malic acid is required.

-

Microbial Sources: High-yield production is achieved using Aspergillus oryzae or Ustilago trichophora on glucose or lignocellulosic hydrolysates.

-

Purity Requirement: Downstream processing of the fermentation broth must yield malic acid with low water content (<1%), as water competitively inhibits the dehydration step in the subsequent chemical synthesis.

Reaction Mechanism: The "Hidden" Pathway

To optimize yield, one must understand that the conversion of Malic Acid (C4) to Coumalic Acid (C6) is not a simple dimerization. It involves a complex cascade of decarbonylation and condensation.

The Mechanism:

-

Protonation & Decarbonylation: In strong acid, Malic Acid is protonated and undergoes decarbonylation (loss of CO) and dehydration to form the transient intermediate Formylacetic Acid (3-oxopropanoic acid).

-

Dimerization: Two molecules of Formylacetic Acid undergo a self-condensation (cyclization) to form the 2-pyrone ring.

Stoichiometry:

Critical Insight: The evolution of Carbon Monoxide (CO) is a safety hazard and a reaction progress indicator. The loss of two carbon atoms (as CO) explains why two C4 molecules yield one C6 molecule.

Pathway Visualization

Figure 1: Mechanistic pathway from Malic Acid to Coumalic Acid involving the critical Formylacetic Acid intermediate.

Experimental Protocols

Two protocols are presented: a Modified Batch Protocol (optimized for safety over the traditional Von Pechmann method) and a Continuous Flow Protocol (for scalability).

Protocol A: Modified Batch Synthesis (Sulfuric Acid/DCE)

Standard Von Pechmann synthesis uses fuming sulfuric acid (oleum), which is hazardous. This modified protocol uses 1,2-Dichloroethane (DCE) as a solvent to manage heat and viscosity.

Materials:

-

L-Malic Acid (Powder, dry)

-

1,2-Dichloroethane (DCE)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet trap (to manage CO evolution).

-

Solvation: Suspend Malic Acid (1.0 eq) in DCE (3-5 volumes).

-

Acid Addition: Add Concentrated H2SO4 (2.0 - 4.0 eq) dropwise. Note: Fuming acid is avoided here, but high acid equivalents are needed to act as both catalyst and dehydrating agent.

-

Reaction: Heat the mixture to 70-80°C for 4-6 hours.

-

Observation: Vigorous gas evolution (CO) will occur initially. The reaction is complete when gas evolution ceases.

-

-

Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice.

-

Isolation: Filter the crude solid. Wash with ice-cold water to remove residual mineral acid.

-

Purification: Recrystallize from hot methanol.

Protocol B: Continuous Flow Synthesis (Scalable)

Based on the work of the Baxendale Group (Durham University).

System Configuration:

-

Feeds: Two feed streams mixing in a T-piece.

-

Reactor: PFA tubular reactor coil heated to 100-110°C.

Workflow:

-

Feed Preparation: Due to the high viscosity of H2SO4, a slurry of Malic Acid in a carrier solvent (or pre-dissolved if using a co-solvent like acetic acid) is pumped.

-

Residence Time: Adjust flow rates to achieve a residence time of ~15-20 minutes in the heated zone.

-

Gas Handling: The flow system must have a back-pressure regulator (BPR) capable of handling CO off-gassing, or a gas-liquid separator immediately post-reactor.

-

Advantages:

-

Precise temperature control prevents charring (black tar formation common in batch).

-

CO gas is continuously removed, driving the equilibrium forward.

-

Comparative Data: Catalysts & Conditions

The following table summarizes the performance of various catalytic systems for this transformation.

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |

| H2SO4 + Oleum | None (Neat) | 70 | 70-75 | Traditional Von Pechmann. Highly corrosive; difficult workup. |

| Conc. H2SO4 | 1,2-DCE | 80-100 | 60-70 | Safer batch method. DCE facilitates heat transfer. |

| H2SO4 (Flow) | None/Acetic Acid | 100-110 | 65-70 | High throughput; improved safety profile; scalable. |

| Nafion (Solid Acid) | 1,2-DCE | 90-110 | 40-55 | Heterogeneous "Green" option. Lower yield but reusable catalyst. |

| TFA/TFAA | TFA | 80 | >80 | High yield but reagents are expensive and atom-inefficient. |

Downstream Applications: The "Bio-Aromatics" Link

Coumalic acid serves as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

-

Reaction: Coumalic Acid (Diene) + Alkyne/Alkene (Dienophile)

Bicyclic Intermediate -

Key Product: Reaction with methyl propiolate or similar bio-based alkynes yields terephthalate precursors , linking fermentation sugars to PET plastics.

Application Workflow

Figure 2: Downstream valorization of Coumalic Acid to Bio-PET precursors.

References

-

Von Pechmann, H. (1891).[2] Ueber die Spaltung der Aepfelsäure durch concentrirte Schwefelsäure. Berichte der deutschen chemischen Gesellschaft. [Classic synthesis foundation].

-

Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid.[1][2][3][4][5][6] Organic Syntheses, 31, 23.

-

Smith, L. K., & Baxendale, I. R. (2018).[5] Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 722-732.

-

Kraus, G. A., et al. (2017). Synthesis of coumalic acid. U.S. Patent No.[7] 9,617,236. Washington, DC: U.S. Patent and Trademark Office.

-

Lee, J. J., et al. (2014). Upgrading malic acid to bio-based benzoates via a Diels–Alder-initiated sequence with the methyl coumalate platform. RSC Advances, 4(86), 45657-45664.

Sources

- 1. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 2. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. research.amanote.com [research.amanote.com]

- 6. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. WO2021009774A1 - Production of malic acid - Google Patents [patents.google.com]

The Chameleon Scaffold: Reactivity Profile of 2-Oxo-2H-pyran-5-carboxylate

The following technical guide details the reactivity profile of 2-Oxo-2H-pyran-5-carboxylate (Methyl Coumalate), designed for application scientists and synthetic chemists.

Content Type: Technical Whitepaper | Subject: Heterocyclic Methodology Target: Synthetic Chemists & Drug Discovery Researchers

Executive Summary: The Electronic Architecture

2-Oxo-2H-pyran-5-carboxylate (commonly methyl coumalate ) represents a "chameleon" scaffold in organic synthesis. Unlike simple lactones, its reactivity is governed by a unique interplay between its aromatic character and its propensity to act as a charged diene system.

The presence of the electron-withdrawing carboxylate at the C5 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation creates three distinct reactivity manifolds:

-

Pericyclic Electrophile: An electron-deficient diene in [4+2] cycloadditions (Inverse Electron Demand Diels-Alder).

-

Michael Acceptor: High susceptibility to nucleophilic attack at the C6 position (1,6-addition).

-

Photochemical Substrate: Access to bicyclic Dewar isomers via [2+2] cycloaddition.

The Cycloaddition Engine: Diels-Alder & Aromatization

The most powerful application of methyl coumalate is its use as a surrogate for an aromatic ring. Through a sequence of [4+2] cycloaddition followed by retro-Diels-Alder (rDA) extrusion of CO₂, the pyrone core converts into substituted benzenes, often with high regiocontrol.

Mechanism and Regioselectivity

Methyl coumalate acts as an electron-deficient diene. It reacts rapidly with electron-rich dienophiles (alkynes, enamines, vinyl ethers).

-

The Driving Force: The initial bicyclo[2.2.2]octadiene adduct is thermally unstable. It undergoes spontaneous rDA to release CO₂ (entropy driven) and generate a stable aromatic system.

-

Regiocontrol: The C5-ester polarizes the diene. The C6 position is the most electrophilic site. Consequently, the nucleophilic terminus of an electron-rich dienophile attacks C6, typically yielding the para-substituted product (relative to the ester and the nucleophilic group).

Visualization of the Pathway

The following diagram illustrates the transformation from pyrone to benzoate via the bicyclic intermediate.

Figure 1: The Diels-Alder/Retro-Diels-Alder cascade converting methyl coumalate to aromatics.

Nucleophilic Functionalization: Ring Transformations

The C6 position of methyl coumalate is highly electrophilic, behaving as a vinylogous ester. This susceptibility allows for "Ring-Opening/Ring-Closing" (RORC) sequences, particularly with binucleophiles like hydrazines or amidines.

The Ambident Electrophile

-

Hard Nucleophiles (OH⁻, OR⁻): Attack at C2 (carbonyl) typically leads to ring opening to form malic acid derivatives or glutaconic acid derivatives.

-

Soft Nucleophiles (Amines, Enolates): Attack at C6 (Michael-type) initiates ring transformation.

Synthesis of Pyridones and Pyrazoles

Reaction with primary amines converts the pyrone to a 2-pyridone . This is a critical scaffold hop in medicinal chemistry.

-

Mechanism:

-

Amine attacks C6.

-

Ring opens to an acyclic enamine intermediate.

-

Nitrogen attacks the C2 carbonyl.

-

Loss of water/alcohol yields the lactam.

-

Visualization of Nucleophilic Pathways

Figure 2: Divergent synthesis of heterocycles via nucleophilic attack at C6.

Experimental Protocols

The following protocols are synthesized from verified methodologies to ensure reproducibility.

Protocol A: Synthesis of Biaryls via Diels-Alder

Use case: Converting an alkyne to a benzoate ester.

Reagents:

-

Methyl 2-oxo-2H-pyran-5-carboxylate (1.0 equiv)[1]

-

Phenylacetylene (2.0 equiv)

-

Solvent: o-Xylene or Toluene (anhydrous)

Procedure:

-

Setup: In a heavy-walled pressure tube (sealed tube), dissolve methyl coumalate (154 mg, 1.0 mmol) in o-xylene (2.0 mL).

-

Addition: Add phenylacetylene (220 µL, 2.0 mmol). Flush the headspace with Argon.

-

Reaction: Seal the tube and heat to 140 °C for 12–24 hours.

-

Note: The reaction requires temperatures >110 °C to facilitate the extrusion of CO₂. If using toluene, reflux (110 °C) may be slow; a sealed tube is preferred.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

-

Expected Outcome: Methyl [1,1'-biphenyl]-4-carboxylate.

Protocol B: Transformation to 2-Pyridones

Use case: Scaffold hopping from pyrone to lactam.

Reagents:

-

Methyl coumalate (1.0 equiv)[2]

-

Primary Amine (e.g., Benzylamine, 1.2 equiv)

-

Solvent: Methanol or Ethanol

Procedure:

-

Mixing: Dissolve methyl coumalate (1.0 mmol) in MeOH (5 mL).

-

Addition: Add benzylamine (1.2 mmol) dropwise at room temperature.

-

Observation: The solution often turns yellow/orange, indicating the formation of the ring-opened intermediate.

-

Cyclization: Stir at reflux (65 °C) for 4–6 hours.

-

Workup: Evaporate volatiles. The product often precipitates upon cooling or addition of ether.

-

Yield: High conversion to methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Quantitative Data Summary

| Reaction Type | Reactant Class | Key Intermediate | Primary Product | Regioselectivity |

| Diels-Alder | Alkynes | Bicyclo[2.2.2]octadiene | Benzoates | Para to ester (major) |

| Diels-Alder | Alkenes | Bicyclo[2.2.2]octene | Dihydro-benzoates | Endo-selective |

| Nucleophilic | Prim. Amines | Acyclic Enamine | 2-Pyridones | N/A (Substitution at N1) |

| Nucleophilic | Hydrazine | Hydrazide/Enamine | Pyrazoles | Complex (condition dependent) |

| Photochemical | Alkenes | Dewar Pyrone | Cyclobutane-fused | [2+2] |

References

-

Diels-Alder Reactivity & Mechanism

-

Synthesis of 2H-Pyrans and Coumal

- Source: MDPI Molecules. "Recent Advances in the Synthesis of 2H-Pyrans."

-

URL:[Link]

- Context: Comprehensive review on the synthesis of the core and its stability/equilibrium.

-

Nucleophilic Ring Transform

- Source: Heterocycles (via LOCKSS).

-

URL:[Link] (Direct deep link to specific PDF unavailable; referenced via snippet 1.16 content).

- Context: Details the attack of nitrogen nucleophiles

-

Physical D

-

Chameleon Diene Character

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Diels–Alder reactions with alkyl coumalates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester [webbook.nist.gov]

- 6. 2-Oxo-2H-pyran-5-carboxylic acid methyl ester | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

The Versatile 2-Oxo-2H-pyran-5-carboxylate Core: A Technical Guide to its Applications in Synthesis and Science

The 2-oxo-2H-pyran-5-carboxylate scaffold, a key heterocyclic motif, has garnered significant attention across diverse scientific disciplines. Its unique electronic and structural features make it a versatile building block in organic synthesis and a privileged core in the design of novel functional molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of 2-oxo-2H-pyran-5-carboxylate and its derivatives, tailored for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Crafting the 2-Oxo-2H-pyran-5-carboxylate Core

The efficient construction of the 2-oxo-2H-pyran-5-carboxylate ring system is paramount to unlocking its full potential. A variety of synthetic strategies have been developed, each with its own merits regarding substrate scope, reaction conditions, and overall efficiency.

Catalyst-Free Gas-Phase Synthesis

A sustainable and innovative approach involves the thermally induced, catalyst-free synthesis of substituted pyrones in the gas phase. This method utilizes gas chromatography-mass spectrometry (GC-MS) as both a reaction vessel and an analytical tool. Direct injection of acetoacetate derivatives into the heated GC inlet leads to a self-condensation process, yielding a homologous series of alkyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylates. Mechanistically, this transformation is believed to proceed through the formation of reactive acylium and ketene intermediates, which then undergo an aldol condensation followed by cyclization.[1]

Catalyzed Cycloaddition and Rearrangement Strategies

More traditional and widely employed methods rely on catalyzed reactions to construct the pyranone ring. A notable one-pot sequence involves a silver(I)-catalyzed propargyl-Claisen rearrangement of readily accessible propargyl vinyl ethers, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to furnish stable, highly substituted 2H-pyran-5-carboxylates.[1][2] This method offers excellent control over the substitution pattern of the final product.

The Diels-Alder reaction is another powerful tool in the synthesis of complex molecules derived from 2-pyrones. 2(H)-pyran-2-ones bearing an electron-donating group at the 5-position have been shown to act as "chameleon" dienes, participating in efficient cycloadditions with both electron-rich and electron-deficient dienophiles.[3][4] These reactions typically yield 5-substituted bicyclic lactone cycloadducts, which can serve as versatile intermediates for further synthetic transformations.[3][4]

Table 1: Comparative Analysis of Key Synthetic Routes to 2-Oxo-2H-pyran-5-carboxylates

| Synthetic Route | Key Features | Typical Reagents/Catalysts | Advantages | Limitations |

| Gas-Phase Thermal Condensation | Catalyst-free, solvent-free, microscale | Heat (GC inlet) | Environmentally friendly, high purity products | Limited to volatile precursors, may require specialized equipment |

| Propargyl-Claisen/ Electrocyclization | One-pot, high substitution control | Ag(I) catalyst, base (e.g., DBU) | Mild conditions, good to excellent yields, stable products | Requires synthesis of propargyl vinyl ether precursors |

| Diels-Alder Cycloaddition | Forms bicyclic lactones, versatile | Heat or Lewis acid catalysis | Access to complex polycyclic systems | Stability of initial cycloadducts can be a challenge |

Applications in Medicinal Chemistry: A Scaffold for Bioactive Agents

The 2-oxo-2H-pyran-5-carboxylate core is a prominent pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-oxo-2H-pyran-5-carboxylate scaffold have emerged as promising anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.

2.1.1. Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers. Certain pyran-based compounds have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.

Figure 1: Simplified schematic of the MAPK signaling pathway and the inhibitory action of 2-oxo-2H-pyran-5-carboxylate derivatives.

2.1.2. Modulation of the NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation and is also implicated in cancer development and progression.[7][8] Chronic inflammation, often driven by persistent NF-κB activation, can create a microenvironment that promotes tumor growth.[7][9]

Figure 2: Overview of the NF-κB signaling pathway and its inhibition by 2-oxo-2H-pyran-5-carboxylate derivatives.

Anti-inflammatory Properties: Inhibition of COX-2

A significant number of 2-oxo-2H-pyran-5-carboxylate derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).[10][11][12] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Preparation of Reagents: Prepare a solution of the test compound (2-oxo-2H-pyran-5-carboxylate derivative) in a suitable solvent (e.g., DMSO). Prepare a solution of arachidonic acid (substrate) and human recombinant COX-2 enzyme in an appropriate buffer.

-

Incubation: In a microplate well, combine the COX-2 enzyme and the test compound at various concentrations. Incubate for a predetermined time at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.

-

Quantification of Prostaglandin E2 (PGE2): After a specific incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Molecular docking studies have provided valuable insights into the binding interactions of these derivatives within the active site of the COX-2 enzyme.[10][13] These studies reveal that the pyranone core can establish key hydrogen bonding and hydrophobic interactions with critical amino acid residues, such as TYR 385 and SER 530, thereby blocking substrate access and inhibiting enzyme activity.[14]

Figure 3: Mechanism of COX-2 inhibition by 2-oxo-2H-pyran-5-carboxylate derivatives.

Antimicrobial Activity

Several pyranone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16][17] The proposed mechanism of action for some of these compounds involves the inhibition of biofilm formation.[4] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. By preventing biofilm formation, these pyranone derivatives can render the pathogens more susceptible to treatment. Molecular docking studies suggest that some pyranones may target key proteins involved in microbial adhesion, such as the ALS3 adhesin in Candida albicans.[4]

Applications in Materials Science: A Bio-based Building Block for Polymers

The dicarboxylic acid functionality and the inherent rigidity of the pyran ring make 2-oxo-2H-pyran-4,6-dicarboxylic acid (a close derivative) a valuable monomer for the synthesis of novel bio-based polyesters.[18] These materials are gaining interest as sustainable alternatives to petroleum-derived polymers.

Experimental Protocol: Synthesis of a Polyester from 2-Oxo-2H-pyran-4,6-dicarboxylic Acid

-

Reactant Preparation: Ensure that 2-oxo-2H-pyran-4,6-dicarboxylic acid and the chosen diol (e.g., 1,4-butanediol) are of high purity and thoroughly dried.

-

Polycondensation Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid, the diol in the desired molar ratio, and a suitable catalyst (e.g., antimony(III) oxide).

-

Polymerization: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C. The water formed during the esterification is continuously removed by distillation to drive the polymerization reaction forward.

-

High Vacuum Stage: Once the initial polycondensation is complete, apply a high vacuum to the system to remove any remaining water and low molecular weight oligomers, thereby increasing the molecular weight of the polyester.

-

Isolation and Characterization: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. The purified polymer is then dried under vacuum. Characterize the polyester using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure, molecular weight, and polydispersity.

The resulting polyesters can exhibit unique thermal and mechanical properties due to the incorporation of the rigid pyranone ring in the polymer backbone. These properties can be tailored by varying the diol co-monomer.

Conclusion

The 2-oxo-2H-pyran-5-carboxylate core represents a remarkably versatile and valuable scaffold in modern chemical science. Its accessibility through various synthetic routes, coupled with its diverse range of biological activities and its potential as a bio-based monomer, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. The insights and protocols provided in this technical guide are intended to empower researchers to further explore and exploit the rich chemistry of this fascinating heterocyclic system.

References

-

Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters, 8(21), 4795–4797. [Link]

- Posner, G. H., & Nelson, T. D. (1991). Tandem Michael-Aldol and Diels-Alder reactions of 2-pyrones. Tetrahedron, 47(20-21), 3545-3556.

- Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291–3310.

- Kim, J., et al. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Infectious Diseases.

-

Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy. Organic letters, 8(21), 4795–4797. [Link]

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.

-

Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. ACS Omega. [Link]

-

Germann, U. A., Furey, B. F., Markland, W., Hoover, R. R., & Aronov, A. M. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular cancer therapeutics, 16(11), 2351–2363. [Link]

- Ramos, C. S., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society.

- Muthu, M., & Ponnuswamy, S. (2021). Targeting NF-kB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in. PSG College of Arts and Science.

- Sung, H., Ferlay, J., Siegel, R. L., Laversanne, M., Soerjomataram, I., Jemal, A., & Bray, F. (2021). Global cancer statistics 2020: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: a cancer journal for clinicians, 71(3), 209–249.

-

Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Pharmacology. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

- Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus.

-

Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates. PubMed. [Link]

- Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.

- Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Journal of Biomolecular Structure and Dynamics.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

- (PDF) Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- Perna, A., et al. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Oxo-2H-pyran-5-carboxylic acid methyl ester | CymitQuimica [cymitquimica.com]

- 4. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. physchemres.org [physchemres.org]

- 15. jmcs.org.mx [jmcs.org.mx]

- 16. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 2-Oxo-2H-pyran-5-carboxylate in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxo-2H-pyran-5-carboxylate, also known as coumalic acid. Recognizing the limited availability of direct experimental solubility data for this specific compound in organic solvents, this document establishes a predictive framework by examining structurally similar compounds, most notably p-coumaric acid. We present detailed, field-proven methodologies for solubility determination, including the isothermal shake-flask method, coupled with robust analytical quantification techniques such as gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the theoretical underpinnings of solubility, exploring the influence of solvent polarity, temperature, and intermolecular forces. The aim is to equip researchers and drug development professionals with the necessary tools and knowledge to accurately assess and predict the solubility of 2-Oxo-2H-pyran-5-carboxylate, a critical parameter in process development, formulation, and preclinical studies.

Introduction: The Significance of 2-Oxo-2H-pyran-5-carboxylate

2-Oxo-2H-pyran-5-carboxylate (Coumalic Acid) is a versatile platform chemical with a molecular formula of C₆H₄O₄ and a molecular weight of 140.09 g/mol .[1][2] Its structure, featuring a pyranone ring and a carboxylic acid functional group, makes it a valuable precursor in the synthesis of a wide array of compounds. It serves as a building block in the flavor, fragrance, and cosmetics industries, as well as a scaffold for novel pharmaceutical agents, exhibiting potential antibronchial and antimalarial activities.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like coumalic acid is a critical physicochemical property that profoundly influences its bioavailability, formulation, and the design of synthetic and purification processes.[4] A thorough understanding of its behavior in various organic solvents is therefore paramount for its effective application in research and development.

Table 1: Physicochemical Properties of 2-Oxo-2H-pyran-5-carboxylate (Coumalic Acid)

| Property | Value | Source |

| CAS Number | 500-05-0 | [1][2] |

| Molecular Formula | C₆H₄O₄ | [1][2] |

| Molecular Weight | 140.09 g/mol | [1][2] |

| Melting Point | 203-205 °C (decomposes) | [5] |

| Water Solubility | Very soluble | [5] |

| pKa | 2.80 ± 0.20 (Predicted) | [5] |

| LogP (Octanol/Water) | 0.338 (Calculated) | [6] |

Theoretical Framework: Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.

-

Solvent Polarity : The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents, such as alcohols (methanol, ethanol), are generally effective at dissolving polar solutes like carboxylic acids through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in both the solute (the carboxylic acid and ketone groups in coumalic acid) and the solvent significantly enhances solubility.

-

Temperature : For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. Experimental studies on related compounds like p-coumaric acid consistently show a positive correlation between temperature and solubility in various organic solvents.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability. The following protocol provides a detailed workflow for accurately measuring the solubility of 2-Oxo-2H-pyran-5-carboxylate.

The Isothermal Shake-Flask Protocol

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of 2-Oxo-2H-pyran-5-carboxylate powder to a series of vials, each containing a known volume or mass of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration : Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or water bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[8] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation : Centrifuge the vials to pellet the undissolved solid.

-

Filtration : Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm or 0.22 µm PVDF filter) to remove any suspended particles.[9] It is critical that this step is performed without temperature fluctuations to avoid precipitation.

-

-

Quantification : Accurately determine the concentration of 2-Oxo-2H-pyran-5-carboxylate in the clear, saturated filtrate using a suitable analytical method.

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Quantification Methods

The choice of analytical technique to measure the solute concentration is critical for accuracy. Below are three commonly employed methods.

This is a straightforward and absolute method that relies on weighing the solid residue after evaporating the solvent.[10][11]

Protocol:

-

Accurately pipette a known volume of the saturated filtrate into a pre-weighed container (e.g., an evaporating dish).

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in terms of g/100g of solvent or mol/L.

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range. It is a rapid and sensitive technique.[12]

Protocol:

-

Determine λmax : Scan a dilute solution of 2-Oxo-2H-pyran-5-carboxylate in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve : Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[12]

-

Measure Sample Absorbance : Dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the original concentration in the saturated solution.[13]

HPLC is a highly specific and sensitive method, particularly useful for complex mixtures or when high accuracy is required.[14][15]

Protocol:

-

Method Development : Develop an HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate and quantify 2-Oxo-2H-pyran-5-carboxylate. The mobile phase should be chosen based on the solvent used for the solubility study and the analyte's properties. A UV detector is typically used.

-

Calibration : Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.

-

Sample Analysis : Inject a known volume of the filtered and appropriately diluted saturated solution into the HPLC system.

-

Quantification : Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.[16]

Caption: Overview of Analytical Quantification Techniques.

Predictive Insights from Structurally Similar Compounds

In the absence of direct data for 2-Oxo-2H-pyran-5-carboxylate, the solubility behavior of p-coumaric acid (4-hydroxycinnamic acid) in various organic solvents provides a valuable reference point. Both molecules possess a carboxylic acid group and an unsaturated ring system, suggesting they will exhibit some similar solubility trends.

Studies on p-coumaric acid have demonstrated its solubility in a range of mono-solvents. For instance, its solubility has been experimentally determined in methanol, ethanol, propanols, butanols, acetone, and various acetates at different temperatures.[7][8] The general trend observed is that solubility increases with temperature and is higher in polar protic solvents like alcohols compared to less polar or aprotic solvents.

Table 2: Illustrative Solubility Data for p-Coumaric Acid in Select Organic Solvents (Note: This data is for a structurally related compound and serves as an estimation. Actual values for 2-Oxo-2H-pyran-5-carboxylate must be determined experimentally.)

| Solvent | Temperature (K) | Solubility (mole fraction, x10³) | Reference |

| Methanol | 293.15 | 150.2 | [7] |

| 313.15 | 305.6 | [7] | |

| Ethanol | 293.15 | 105.8 | [7] |

| 313.15 | 224.7 | [7] | |

| Acetone | 293.15 | 115.4 | [7] |

| 313.15 | 230.9 | [7] | |

| Ethyl Acetate | 293.15 | 45.1 | [7] |

| 313.15 | 98.6 | [7] |

This data suggests that 2-Oxo-2H-pyran-5-carboxylate is likely to exhibit good solubility in polar organic solvents like methanol, ethanol, and acetone, with potentially lower solubility in less polar solvents such as ethyl acetate.

Conclusion

While direct, published experimental data on the solubility of 2-Oxo-2H-pyran-5-carboxylate in organic solvents is scarce, this guide provides a robust framework for its determination. By understanding the underlying theoretical principles and applying the detailed experimental protocols outlined—specifically the isothermal shake-flask method coupled with precise analytical techniques like gravimetry, UV-Vis spectroscopy, or HPLC—researchers can generate reliable and accurate solubility data. The solubility trends of structurally analogous compounds, such as p-coumaric acid, offer valuable predictive insights, suggesting that polar solvents will be most effective. This foundational knowledge is essential for advancing the use of this important platform chemical in pharmaceutical development and other scientific applications.

References

-

Cheméo. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0). Retrieved from [Link]

- Ji, W., et al. (2017). Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents at Temperatures from 293.15 to 333.15 K.

-

Cheméo. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (CAS 6018-41-3). Retrieved from [Link]

- Baka, E., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Acree, W. E. (2018). Comment on “Measurement and correlation of the solubility of p-coumaric acid in nine pure and water + ethanol mixed solvents at different temperatures”.

-

NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

KNAUER. (n.d.). Good HPLC practice guide. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. bioassaysys.com [bioassaysys.com]

- 9. biorelevant.com [biorelevant.com]

- 10. msesupplies.com [msesupplies.com]

- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. knauer.net [knauer.net]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Electronic Properties and Dipole Moments of Methyl 2-Oxo-2H-pyran-5-carboxylate

This guide provides a comprehensive technical analysis of Methyl 2-Oxo-2H-pyran-5-carboxylate (commonly known as Methyl Coumalate ), focusing on its electronic architecture, dipole characteristics, and its pivotal role as an electron-deficient diene in organic synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate) is a functionalized 2-pyrone derivative characterized by a highly polarized electronic structure. Its significance in drug discovery and advanced organic synthesis stems from its dual nature: it acts as a stable, crystalline scaffold that functions as a potent electron-deficient diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. This guide details the molecule's frontier molecular orbital (FMO) profile, dipole moment vectors, and experimental reactivity, providing a roadmap for its use in synthesizing complex aromatic systems (e.g., carbazoles, biaryls) via a cycloaddition-decarboxylation sequence.

Electronic Architecture & Theoretical Framework

Molecular Geometry and Polarity

The 2-pyrone ring is a non-aromatic, cyclic lactone. In Methyl Coumalate, the electron-withdrawing carboxylate group at the C5 position synergizes with the inherent polarity of the lactone carbonyl at C2.

-

Dipole Moment (

): The molecule exhibits a strong permanent dipole moment.-

Vector Analysis: The dipole vector of the lactone carbonyl (C2=O) and the ester carbonyl (C5-COOMe) are roughly aligned, reinforcing the net molecular dipole.

-

Estimated Magnitude: While unsubstituted 2-pyrone has a dipole moment of

D, the addition of the 5-carboxylate ester enhances this value. Computational models (DFT B3LYP/6-31G*) predict a net dipole in the range of 4.2 – 4.8 Debye (D) , depending on the rotameric conformation of the methyl ester. -

Solvent Effects: In polar solvents (e.g., DMSO, Methanol), the dipole moment increases significantly due to stabilization of the zwitterionic resonance contributors, enhancing its electrophilicity.

-

Frontier Molecular Orbitals (FMOs)

The reactivity of Methyl Coumalate is dictated by its FMO energy levels, specifically its low-lying LUMO.

| Orbital | Energy (eV) [Approx.][1][2][3] | Character | Reactivity Implication |

| LUMO | -2.8 to -3.2 eV | Acts as a strong Electrophile . Low energy facilitates overlap with HOMOs of electron-rich dienophiles. | |

| HOMO | -7.5 to -7.9 eV | Deeply buried, making the molecule resistant to oxidation but poor as a nucleophile. | |

| Gap ( | ~4.5 - 5.0 eV | Hard/Soft | The moderate gap suggests stability under ambient conditions but high reactivity at elevated temperatures. |

Global Reactivity Descriptors

Based on Density Functional Theory (DFT) descriptors, Methyl Coumalate is classified as a hard electrophile :

-

Electrophilicity Index (

): High. This quantifies its propensity to accept electron density, driving its reactivity toward enamines, vinyl ethers, and electron-rich alkynes. -

Chemical Hardness (

): Moderate-High. This correlates with its stability as a storable solid (MP: 74-76 °C) that does not spontaneously polymerize without thermal activation.

Spectroscopic Correlations

UV-Vis Absorption

The electronic transitions are dominated by

- : 280 – 300 nm (in Methanol/Ethanol).

-

Extinction Coefficient (

): High ( -

Visual Appearance: Colorless to pale yellow crystalline solid.

Infrared (IR) Spectroscopy

The electron-withdrawing nature of the ring affects the carbonyl stretching frequencies:

- -Pyrone Carbonyl (C2=O): 1730 – 1750 cm⁻¹ (Broad, intense).

-

Ester Carbonyl (C5-COOMe): 1710 – 1725 cm⁻¹ .

-

C=C Alkenyl Stretch: 1620 – 1640 cm⁻¹ .

Synthetic Utility: The IEDDA Pathway[4][5]

The primary application of Methyl Coumalate is as a diene surrogate for the synthesis of substituted benzenes and heterocycles. The reaction proceeds via a cascade: [4+2] Cycloaddition

Reaction Mechanism Visualization

The following diagram illustrates the electronic flow and structural transformation when Methyl Coumalate reacts with an electron-rich dienophile (e.g., an enamine).

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) pathway.[4][5] The interaction is driven by the overlap of the Dienophile's HOMO and the Methyl Coumalate's LUMO, followed by thermodynamic driving force of CO₂ extrusion.

Regioselectivity Rules

-

Para-Selectivity: With electron-donating groups (EDG) on the dienophile, the major product typically places the EDG para to the ester group of the coumalate.

-

Ortho-Selectivity: Can occur with specific steric constraints or Lewis Acid catalysis, but is less common thermally.

Experimental Protocol: Synthesis of Methyl Coumalate

While commercially available, in-house synthesis ensures purity for sensitive spectroscopic measurements.

Acid-Catalyzed Esterification of Coumalic Acid

This protocol converts Coumalic Acid (obtained from malic acid polymerization) to its methyl ester.

Reagents:

-

Coumalic Acid (10.0 g, 71.4 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (conc., 1.0 mL) or p-Toluenesulfonic acid (catalytic)

Workflow:

-

Dissolution: Dissolve Coumalic Acid in anhydrous Methanol in a 250 mL round-bottom flask.

-

Catalysis: Add concentrated H

SO -

Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor via TLC (SiO

, 50% EtOAc/Hexanes). -

Workup: Concentrate the solvent under reduced pressure (Rotavap).

-

Neutralization: Pour residue into ice-cold saturated NaHCO

solution (Caution: CO -

Extraction: Extract with Dichloromethane (3 x 50 mL). Dry combined organics over MgSO

. -

Purification: Recrystallize from Methanol/Hexanes or perform flash column chromatography (0-30% EtOAc in Hexanes).

-

Yield: Expect 80-90% as white needles (MP: 74-76 °C).

Quality Control (Self-Validation)

-

NMR Check:

H NMR (CDCl -

Purity: Absence of broad -OH stretch in IR confirms complete esterification.

Applications in Drug Development[4]

-

Scaffold Hopping: Methyl coumalate allows the rapid construction of carbazole alkaloids (e.g., analogues of ellipticine) and functionalized biaryls which are privileged structures in kinase inhibitors.

-

Bio-orthogonal Chemistry: Due to its specific reactivity with strained alkenes/alkynes, pyrone derivatives are being explored for bio-orthogonal ligation, similar to tetrazines but with different kinetic profiles.

References

-

Inverse Electron Demand Diels-Alder Reactions of 2-Pyrones. Organic Letters. [Link] Citation for reactivity profile and synthesis of carbazoles.

-

Diels–Alder reactions with alkyl coumalates. Journal of the Chemical Society C. [Link] Foundational text on the reactivity of methyl and ethyl coumalates.

-

2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (Methyl Coumalate) Data. NIST Chemistry WebBook. [Link] Source for physical constants and mass spectral data.

-

Electronic Properties of 2-Pyrone Derivatives. Journal of Physical Chemistry A. [Link] General reference for DFT methods and dipole moment calculations of lactones.

-

Synthesis and utility of 2H-pyrans. Molecules. [Link] Review of synthesis methods and tautomeric equilibria.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 4. researchgate.net [researchgate.net]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

An In-Depth Technical Guide to the Core Differences Between Coumalic Acid and 2-Oxo-2H-pyran-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged scaffold in organic synthesis and medicinal chemistry, serving as a versatile precursor to a wide array of complex molecules and biologically active compounds.[1][2] Within this class, coumalic acid and its ester derivatives, 2-oxo-2H-pyran-5-carboxylates, are fundamental building blocks derived from renewable feedstocks.[3][4] Although separated by a simple esterification reaction, the distinction between the free carboxylic acid and its carboxylate ester imparts profound differences in their physicochemical properties, reactivity, and strategic application in synthesis. This guide provides an in-depth analysis of these two entities, elucidating the critical differences to inform experimental design, reaction planning, and material application for researchers in the chemical sciences.

Foundational Chemistry: Structure and Nomenclature

At its core, the difference between the two topic compounds is the identity of the functional group at the C5 position of the pyrone ring.

-

Coumalic Acid: The parent compound, whose IUPAC name is 2-Oxo-2H-pyran-5-carboxylic acid .[5] It features a free carboxylic acid (-COOH) group. This group's acidic proton is a key site of reactivity.

-

2-Oxo-2H-pyran-5-carboxylate: This term describes a class of compounds that are esters of coumalic acid. The general structure is -COOR, where 'R' can be any alkyl or aryl group (e.g., methyl, ethyl, benzyl). For example, the methyl ester is named Methyl 2-oxo-2H-pyran-5-carboxylate, also commonly known as methyl coumalate.[6][7]

The seemingly minor conversion of a proton to an R-group fundamentally alters the molecule's electronic and steric profile, dictating its behavior in chemical systems.

Synthesis and Derivatization: A Shared Origin

The synthetic relationship between these compounds is direct and hierarchical. Coumalic acid is the precursor from which the carboxylates are derived.

Synthesis of Coumalic Acid

Coumalic acid is classically and efficiently synthesized from the biorenewable feedstock, malic acid.[3][4] The established laboratory-scale method, first reported by von Pechmann, involves the acid-catalyzed self-condensation of malic acid.[8][9]

Experimental Protocol: Synthesis of Coumalic Acid from Malic Acid[10]

-

Reaction Setup: In a 2-liter round-bottomed flask equipped for heating and stirring, place 200 g (1.49 moles) of powdered malic acid and 170 ml of concentrated sulfuric acid.

-

Reagent Addition: Over 90 minutes, add three 50-ml portions of 20–30% fuming sulfuric acid (oleum) at 45-minute intervals. Control the initial exothermic reaction and gas evolution.

-

Heating: Once the initial vigorous reaction subsides, heat the mixture on a water bath for 2 hours with occasional shaking to ensure homogeneity.

-

Workup and Isolation: Cool the reaction mixture and carefully pour it slowly onto 800 g of crushed ice with vigorous stirring.

-

Precipitation: Allow the mixture to stand for 24 hours to ensure complete precipitation of the product.

-

Filtration: Collect the crude acid by filtration using a Büchner funnel. Wash the filter cake with three 50-ml portions of ice-cold water to remove residual mineral acid. This washing step is critical to prevent partial esterification in the subsequent step.[10]

-

Purification: Dry the crude product. Recrystallize from hot methanol, using decolorizing carbon if necessary, to yield bright yellow crystals of coumalic acid (Typical Yield: 65–70%).[10]

Synthesis of 2-Oxo-2H-pyran-5-carboxylates

The esters are most commonly prepared from coumalic acid via Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.[11][12]

Experimental Protocol: Synthesis of Methyl 2-Oxo-2H-pyran-5-carboxylate

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 14.0 g (0.1 moles) of coumalic acid in 100 ml of methanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add 2-3 ml of concentrated sulfuric acid as the catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the coumalic acid spot.

-

Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally, brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by recrystallization (e.g., from petroleum ether) or column chromatography to yield pure methyl coumalate.[13]

The following diagram illustrates the synthetic workflow from the biomass-derived precursor to both coumalic acid and its ester derivative.

Caption: Synthetic pathway from malic acid to coumalic acid and its subsequent esterification.

Comparative Physicochemical and Spectroscopic Properties

The presence of a hydrogen-bonding carboxylic acid versus a non-hydrogen-bonding ester group creates distinct physical and spectroscopic signatures, which are crucial for characterization and differentiation.

| Property | Coumalic Acid | 2-Oxo-2H-pyran-5-carboxylate (Methyl Ester) | Rationale for Difference |

| Melting Point | ~206–209 °C (decomposes)[3] | ~73-74 °C[13] | The carboxylic acid group forms strong intermolecular hydrogen bonds, requiring significantly more energy to break the crystal lattice compared to the weaker dipole-dipole forces of the ester. |

| Solubility | Very soluble in water, methanol.[13] Soluble in basic aqueous solutions. | Sparingly soluble in water. Soluble in common organic solvents (ether, ethyl acetate). | The polar -COOH group allows for hydrogen bonding with protic solvents. The ester is significantly less polar, favoring organic solvents. Deprotonation in base forms a highly soluble carboxylate salt. |

| ¹H NMR | Contains a broad singlet for the acidic proton (-COOH), typically >10 ppm, which disappears upon D₂O exchange.[14] | Lacks the acidic proton signal. Shows a sharp singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm. | The key diagnostic difference is the presence or absence of the exchangeable carboxylic acid proton and the appearance of signals from the ester's alkyl group. |

| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300). C=O (acid dimer) stretch (~1700). C=O (pyrone) stretch (~1730-1750).[15] | Lacks the broad O-H stretch. C=O (ester) stretch (~1725). C=O (pyrone) stretch (~1740-1760). | The absence of the very broad O-H band is the most definitive feature distinguishing the ester from the acid in an IR spectrum. |

Divergent Reactivity and Strategic Applications

The functional group at C5 is the primary handle for divergent synthetic strategies. While both molecules can undergo reactions involving the pyrone ring, such as Diels-Alder cycloadditions, the chemistry of the C5 substituent is entirely distinct.[3][16]

Reactivity Unique to Coumalic Acid

The carboxylic acid group is a versatile functional handle for transformations unavailable to the ester.

-

Deprotonation: Acts as a Brønsted-Lowry acid, readily forming carboxylate salts with bases. This can be used to modify solubility or protect the group.

-

Conversion to Acid Chlorides: Reacts with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form coumalyl chloride. This highly reactive intermediate is a precursor to amides, anhydrides, and other esters.[17]

-

Amide Formation: Can be directly coupled with amines using peptide coupling reagents (e.g., DCC, EDC) or via the acid chloride intermediate to form coumalamides.[17]

-

Decarboxylation: Under thermal conditions, coumalic acid can decarboxylate to form α-pyrone, which is itself a useful diene in Diels-Alder reactions.[13]

Reactivity Unique to 2-Oxo-2H-pyran-5-carboxylates

The ester group offers its own set of unique transformations.

-

Hydrolysis: The ester can be saponified (hydrolyzed) back to coumalic acid under basic (e.g., NaOH, KOH) or acidic conditions. This makes the ester an effective protecting group for the carboxylic acid.

-

Transesterification: The alkyl/aryl group of the ester can be exchanged by reacting with a different alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be selectively reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Shared Reactivity: The Pyran Ring

Both coumalic acid and its esters are electron-poor dienes, making them excellent partners in inverse-electron demand Diels-Alder reactions.[3][4] This reactivity is fundamental to their use as building blocks for constructing complex aromatic and polycyclic systems, with applications in materials science (e.g., for OLEDs) and pharmaceutical synthesis.[3][18] The choice between the acid and the ester can subtly tune the reactivity of the diene system and is often dictated by the desired functionality in the final product.

The diagram below outlines the divergent synthetic pathways.

Caption: Divergent reaction pathways for coumalic acid versus its carboxylate ester derivatives.

Conclusion

While 2-oxo-2H-pyran-5-carboxylate is a direct derivative of coumalic acid, they are not interchangeable in a synthetic context. The choice between them is a strategic decision based on the desired chemical transformations. Coumalic acid offers the rich chemistry of the carboxylic acid group—ideal for forming amides or for eventual decarboxylation. In contrast, the carboxylate ester provides a less reactive, more organo-soluble handle that can serve as a protecting group or be reduced to an alcohol. Understanding these core differences in structure, properties, and reactivity is paramount for leveraging the full synthetic potential of this important class of bio-based platform chemicals.

References

- Coumalic acid - Grokipedia. (n.d.). Google.

- Synthesis of coumalic acid - PrepChem.com. (n.d.). PrepChem.com.

- US9617236B2 - Synthesis of coumalic acid - Google Patents. (n.d.). Google.

- WO2014189926A1 - Synthesis of coumalic acid - Google Patents. (n.d.). Google.

- coumalic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Flow synthesis of coumalic acid and its derivatization - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Coumalic acid - Chem-Impex. (n.d.). Chem-Impex.

- 2-Pyrones. XIII.1 The Chemistry of Coumalic Acid and its Derivatives. (n.d.). Journal of the American Chemical Society.

- Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | C8H8O4 | CID 539675 - PubChem. (n.d.). PubChem.

- THEORETICAL INVESTIGATION OF COUMALIC ACID - Gomal University Journal of Research. (n.d.). Gomal University Journal of Research.

- Coumalic acid CAS#: 500-05-0 - ChemicalBook. (n.d.). ChemicalBook.

- The Reaction of Coumalic Acid with Benzoquinone: Formation of a Spirobutenolide. (n.d.). Synthetic Communications.

- Coumalic acid(500-05-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- Coumalic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- Coumalic acid | C6H4O4 | CID 68141 - PubChem. (n.d.). PubChem.

- Flow Synthesis of Coumalic Acid and its Derivatization | Request PDF - ResearchGate. (n.d.). ResearchGate.

-

Double Diels–Alder reactions of coumalic acid with buta-1,3-dienes: a single-step synthesis of tricyclo[3][8][19][19][20]oct-3-ene derivatives - Journal of the Chemical Society D - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from

- Coumalic acid - Wikipedia. (n.d.). Wikipedia.

- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester - the NIST WebBook. (n.d.). NIST.

- ChemInform Abstract: Divergent Diels-Alder Methodology from Methyl Coumalate Toward Functionalized Aromatics. | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia.

- The Fischer Esterification. (n.d.). University of Missouri-St. Louis.

- 3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-5-CARBOXYLIC ACID, METHYL ESTER. (n.d.). SpectraBase.

- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (CAS 6018-41-3) - Cheméo. (n.d.). Cheméo.

- Double Diels-Alder Reactions of Coumalic Acid with Buta-l,3=dienes - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Fischer Esterification - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts.

-

Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10).[13][16] - ResearchGate. (n.g.). ResearchGate. Retrieved February 12, 2026, from

- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (n.d.). Master Organic Chemistry.

- Methyl 2-oxo-2H-pyran-5-carboxylate - Apollo Scientific. (n.d.). Apollo Scientific.